Englerin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

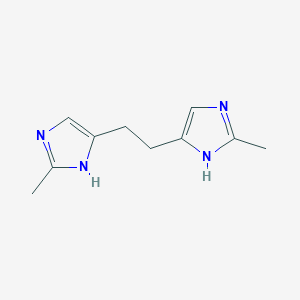

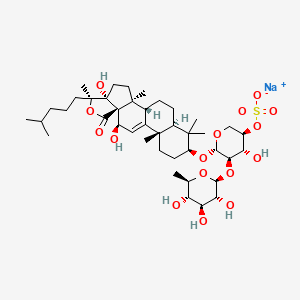

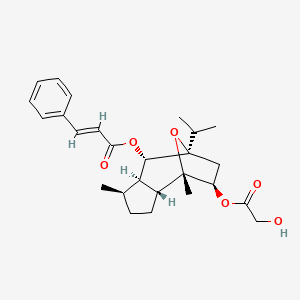

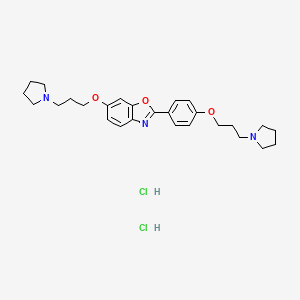

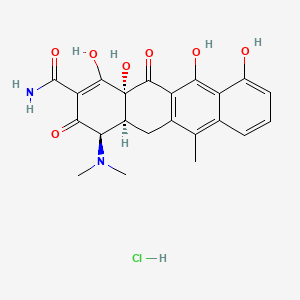

Englerin-A is a natural product isolated from the bark of the plant Phyllanthus engleri, which belongs to the Euphorbiaceae family. This compound is a guaiane-type sesquiterpene with a unique oxo-bridged structure. Englerin-A has garnered significant attention due to its potent and selective cytotoxicity against renal cancer cell lines .

Scientific Research Applications

Mechanism of Action

Englerin-A exerts its effects by activating TRPC4 and TRPC5 cation channels, leading to calcium influx and membrane depolarization. This activation inhibits tumor cell proliferation and induces cell death through multiple mechanisms, including apoptosis and autophagy . Englerin-A also disrupts lipid metabolism and induces endoplasmic reticulum stress, further contributing to its cytotoxic effects .

Safety and Hazards

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Englerin-A has been achieved through various synthetic routes. One notable method involves the formation of a reactive oxopyrilium species from cyclohexenone, followed by a [5+2] cycloaddition with acrylate. This method creates three new stereocenters in one reaction . Another approach utilizes regio- and diastereoselective [4+3] cycloaddition between formyl enol silyl ether and disubstituted furan .

Industrial Production Methods: Industrial production of Englerin-A can be achieved through a combination of microbial biosynthesis and chemical semisynthesis. Researchers have utilized microbial engineering to produce the sesquiterpene guaia-6,10(14)-diene, which shares the same core structure as Englerin-A. This intermediate is then chemically modified through a series of steps, including cobalt-catalyzed isomerization, Sharpless asymmetric dihydroxylation, and esterification with cinnamic acid .

Chemical Reactions Analysis

Types of Reactions: Englerin-A undergoes various chemical reactions, including oxidation, reduction, and cycloaddition. The compound’s unique structure allows it to participate in stereoselective reactions, forming multiple stereocenters in a single step .

Common Reagents and Conditions:

Oxidation: Sharpless asymmetric dihydroxylation using osmium tetroxide and a chiral ligand.

Reduction: Sodium borohydride and cerium(III) chloride for ketone reduction.

Cycloaddition: [5+2] cycloaddition with acrylate and [4+3] cycloaddition with formyl enol silyl ether

Major Products: The major products formed from these reactions include intermediates with multiple stereocenters and the final Englerin-A compound with its characteristic oxo-bridged structure .

Comparison with Similar Compounds

Englerin-A is unique among guaiane-type sesquiterpenes due to its potent and selective cytotoxicity against renal cancer cell lines. Similar compounds include:

Englerin-B: Another guaiane-type sesquiterpene with similar structure but different biological activity.

Oxyphyllol: A sesquiterpene with a similar core structure but different functional groups.

Orientalol-E: A sesquiterpene with structural similarities but distinct biological properties.

Englerin-A stands out due to its specific activation of TRPC4 and TRPC5 channels and its potent anticancer activity .

Properties

IUPAC Name |

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACOFEKSDCOVMV-RRYXBOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

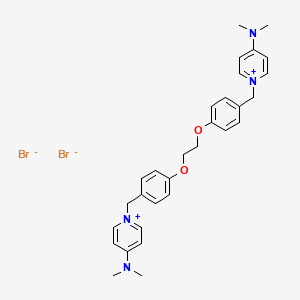

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)